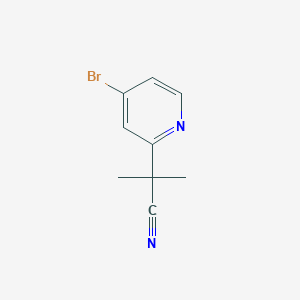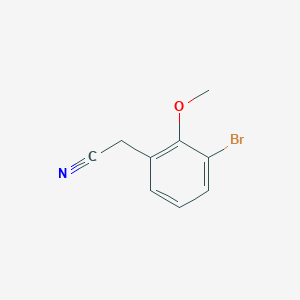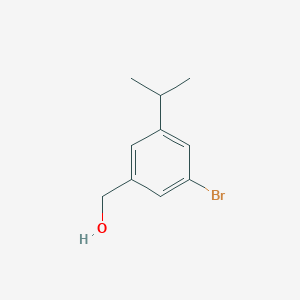
4-(5-Bromopyridin-3-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(5-Bromopyridin-3-yl)benzaldehyde” is a chemical compound with the molecular formula C12H8BrNO . It has significant potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “4-(5-Bromopyridin-3-yl)benzaldehyde” consists of a benzaldehyde group attached to a 5-bromopyridin-3-yl group . The InChI code for this compound is1S/C12H8BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-8H . Physical And Chemical Properties Analysis
The molecular weight of “4-(5-Bromopyridin-3-yl)benzaldehyde” is 262.10 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 30 Ų . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis
“4-(5-Bromopyridin-3-yl)benzaldehyde” is a chemical compound used in organic synthesis . It’s a building block for the synthesis of various organic compounds due to its reactivity and structural features .
Antimicrobial Applications
This compound has been used in the synthesis of new Imidazo[4,5-b]pyridine derivatives, which have shown promising antimicrobial features . The synthesized compounds were evaluated based on experimental and theoretical studies .
Biological Receptor Antagonists
Imidazo[4,5-b]pyridine derivatives, which can be synthesized using “4-(5-Bromopyridin-3-yl)benzaldehyde”, have been evaluated as antagonists of various biological receptors AT 1 and AT 2, including angiotensin II and thromboxane A2 .
α-Glucosidase Inhibitory Activities
The compound has been used in the design and synthesis of novel 3-amino-2,4-diarylbenzo[4,5]imidazo[1,2-a]pyrimidines, which have shown significant in vitro α-glucosidase inhibitory activities against yeast and rat α-glucosidase .
Pharmaceutical Research
Due to its potential biological properties, “4-(5-Bromopyridin-3-yl)benzaldehyde” is of interest in pharmaceutical research. It can be used to synthesize compounds with potential therapeutic applications.
Material Science
In material science, this compound can be used in the synthesis of materials with unique properties. Its bromopyridinyl group can act as a building block for the creation of complex structures .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
4-(5-bromopyridin-3-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNXONJRGAIVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyridin-3-yl)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



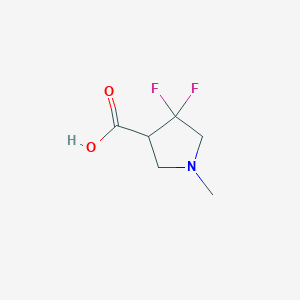
![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)




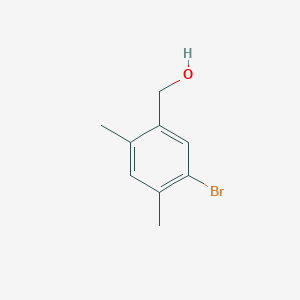
![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)

